
N-(2-oxoindolin-5-yl)acetamide
Overview
Description
N-(2-oxoindolin-5-yl)acetamide is a compound derived from the oxindole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)acetamide typically involves the reaction of 2-oxoindoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the acetamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins.
Medicine: It has been investigated for its antitumor, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of Aurora A kinase, which plays a crucial role in cell division. By binding to the active site of the enzyme, the compound disrupts its function, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide: This compound also exhibits antitumor activity but differs in its substitution pattern.
Phenoxy acetamide derivatives: These compounds have similar structural features but are used in different applications, such as antiviral and anti-inflammatory agents.
Uniqueness
N-(2-oxoindolin-5-yl)acetamide stands out due to its specific interaction with molecular targets like Aurora A kinase, making it a promising candidate for anticancer therapy. Its unique structure allows for versatile chemical modifications, enhancing its potential for various applications .
Biological Activity
N-(2-oxoindolin-5-yl)acetamide is a compound derived from the oxindole family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound exhibits significant potential in various therapeutic applications, particularly in oncology. Its structure allows it to interact with multiple biological targets, primarily through inhibition of key kinases involved in cancer progression.
Target Interactions
This compound binds with high affinity to several receptors and enzymes, notably:
- Aurora A Kinase : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- ACE2 : The compound disrupts the interaction between the SARS-CoV-2 spike protein and ACE2, potentially reducing viral entry into host cells.
Biochemical Pathways
The compound influences both extrinsic and intrinsic apoptotic pathways, promoting programmed cell death in cancer cells. It has demonstrated notable cytotoxicity against various human cancer cell lines, including:
- Colon Cancer (SW620)
- Prostate Cancer (PC-3)
- Lung Cancer (NCI-H23) .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits significant cytotoxic effects. For instance:
- In a study, it was reported that the compound induced apoptosis in A549 and K562 cell lines with IC50 values as low as 10 nM for certain derivatives .
Case Studies
- Aurora A Kinase Inhibition : A study highlighted that derivatives of this compound effectively inhibit Aurora A kinase, leading to reduced proliferation in cancer cell lines. The mechanism involves blocking the kinase's active site, preventing its phosphorylation activity essential for cell cycle progression.
- SARS-CoV-2 Interaction : The compound's ability to inhibit ACE2 interactions with the SARS-CoV-2 spike protein suggests its potential as an antiviral agent. This was evidenced by reduced viral entry in cellular assays.
Data Summary
Biological Activity | Target | IC50 Value (nM) | Cell Line |
---|---|---|---|
Cytotoxicity | Aurora A Kinase | 10 | A549 |
Apoptosis Induction | - | 12 | K562 |
Inhibition of Viral Entry | ACE2 | - | Human Cells |
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFXVWCGZCQPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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